5-Phenyl-6-thia-10b-aza-benzo[e]azulene
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H13NS |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
6-phenylpyrrolo[2,1-d][1,5]benzothiazepine |
InChI |
InChI=1S/C18H13NS/c1-2-7-14(8-3-1)18-13-15-9-6-12-19(15)16-10-4-5-11-17(16)20-18/h1-13H |
InChI Key |
XBVRXEAOFZWJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CN3C4=CC=CC=C4S2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 5 Phenyl 6 Thia 10b Aza Benzo E Azulene
Historical Development of Azabenzazulene Synthesis
The journey to synthesize azabenzazulenes is paved with the challenges and triumphs of creating the azulene (B44059) nucleus itself, a non-benzenoid aromatic hydrocarbon with unique electronic properties. researchgate.net
The synthesis of azulene and its derivatives has been a subject of interest for over a century, with early methods laying the groundwork for more complex structures. mdpi.com One of the most significant early contributions was the Ziegler-Hafner azulene synthesis, which involved the condensation of pyridinium (B92312) salts (Zincke salts) with cyclopentadienide (B1229720) ions. nih.gov This method proved effective for preparing azulene and its alkyl and aryl derivatives on a larger scale. nih.gov
Another classical approach involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines, a method developed by Yasunami and Takase, which has been widely used for the efficient synthesis of various azulene derivatives. nih.gov Modifications of these fundamental reactions have allowed for the synthesis of benzo-fused azulenes. For instance, benzo[f]azulene has been synthesized starting from 2-methylisoquinolinium salts, following a pathway reminiscent of the Hafner method. mdpi.com The construction of the benz[a]azulene (B15497227) skeleton has been achieved through various means, including the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-one derivatives with enamines, which has become a frequently used procedure. mdpi.com
The incorporation of heteroatoms such as nitrogen and sulfur into the azulene framework has been a significant area of research, driven by the potential for novel electronic and biological properties. mdpi.com Strategies for synthesizing heterocycle-fused azulenes often involve condensation, cyclization, and transition metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net
For sulfur-containing heterocycles, methods such as the reaction of azulenyl alkynes with elemental sulfur have been developed to produce azuleno[2,1-b]thiophene (B8741762) derivatives. mdpi.com The incorporation of nitrogen has been achieved through various pathways. For example, azuleno[2,1-b]pyridazines have been synthesized from 1-cyanoacetyl-2-methoxyazulene. researchgate.net The development of methods to introduce nitrogen into a pre-formed polycyclic system, such as in the synthesis of naphthalene-based aza-heterocycles, has also provided valuable strategies that can be adapted to azulene systems. researchgate.netmdpi.com The Buchwald-Hartwig reaction, for instance, has been utilized for the synthesis of poly[2,6-aminoazulene], demonstrating a powerful tool for C-N bond formation in azulene chemistry. beilstein-journals.org
Targeted Synthesis of 5-Phenyl-6-thia-10b-aza-benzo[e]azulene
A logical retrosynthetic analysis of this compound suggests that the core structure could be assembled through the formation of the thiazine (B8601807) ring fused to a pre-existing benzo[e]azulenyl amine precursor. The key precursors for such a synthesis would likely be a suitably functionalized 2-aminobenzo[e]azulene derivative and a phenyl-containing sulfur electrophile.
Table 1: Proposed Key Precursors
| Precursor Name | Structure | Role in Synthesis |
|---|---|---|
| 2-Amino-1-formylbenzo[e]azulene | Provides the benzo[e]azulene core and the nitrogen atom for the thiazine ring. The formyl group acts as a handle for subsequent reactions. |
The proposed forward synthesis would involve a condensation reaction between these two precursors to form a thiono intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final product.
Cyclialkylation and annulation reactions are pivotal in constructing the fused ring systems of azabenzazulenes. researchgate.net In the proposed synthesis of this compound, the key annulation step would be the formation of the thiazine ring. This can be envisioned as an intramolecular electrophilic substitution where the sulfur atom attacks an activated position on the azulene ring, followed by dehydration to form the final aromatic system.
Such cyclization reactions are well-precedented in the synthesis of related heterocyclic systems. For example, the synthesis of azuleno[2,1-b]thiophene derivatives involves a cyclization reaction utilizing elemental sulfur. mdpi.com Similarly, the formation of quinoxaline-fused cyclopenta[cd]azulene (B14757204) demonstrates the feasibility of fusing heterocyclic rings to the azulene core. researchgate.net
Table 2: Proposed Reaction Pathway and Intermediates
| Step | Reaction Type | Intermediate/Product | Reagents and Conditions |
|---|---|---|---|
| 1 | Condensation | N-(1-formylbenzo[e]azulen-2-yl)benzenecarbothioamide | 2-Amino-1-formylbenzo[e]azulene, Phenylmethanethioamide, Acid catalyst, Reflux |
In the synthesis of this compound, the primary challenge in regioselectivity lies in controlling the site of the initial functionalization of the benzo[e]azulene core to introduce the amino group at the C2 position. The inherent electronic properties of the azulene nucleus dictate that electrophilic substitution preferentially occurs at the 1- and 3-positions of the five-membered ring. nih.gov Therefore, directing substitution to the 2-position often requires specialized strategies. One such strategy could involve the use of a directing group or the synthesis of the azulene ring from a precursor that already contains the desired functionality.
For the cyclization step, the regioselectivity is guided by the position of the amino and formyl groups on the precursor. With the amino group at C2 and the formyl group at C1, the intramolecular cyclization to form the thiazine ring is expected to proceed with high regioselectivity.
As the final product is a planar aromatic molecule, stereochemical control is not a major concern in the final steps of the synthesis. However, if any of the precursors contained chiral centers, their control would be crucial in earlier stages of the synthetic sequence.
Advanced Synthetic Techniques for Analog Generation
The generation of a library of analogs based on the this compound core is crucial for structure-activity relationship (SAR) studies. This requires versatile and efficient synthetic strategies that allow for the introduction and modification of various functional groups at different positions of the heterocyclic framework.
Strategies for Functional Group Introduction and Modification
The functionalization of the core structure can be approached by either modifying a pre-synthesized this compound or by incorporating the desired functional groups into the building blocks prior to the final cyclization steps.
Drawing parallels from the chemistry of related benzothiazine derivatives, various functional groups can be introduced. For instance, research on benzo[e] eurekalert.orgnih.govthiazines has demonstrated that chloroaldehydes and chloronitriles are versatile intermediates. nih.govbeilstein-journals.org These can be reduced to alcohols or further reacted to introduce other functionalities. nih.govbeilstein-journals.org For example, treatment of related chloroaldehydes with sodium borohydride (B1222165) yields the corresponding alcohols, which can then be converted to dichloro derivatives using thionyl chloride. nih.govbeilstein-journals.org These dichloro compounds can undergo nucleophilic substitution to introduce a variety of substituents. nih.gov
Furthermore, cross-coupling reactions are powerful tools for introducing aryl, alkenyl, and alkyl groups. nih.gov While direct examples on the this compound system are scarce, studies on aza tcichemicals.comhelicenes, which also feature a complex polycyclic aromatic structure, have successfully employed Suzuki cross-coupling reactions for late-stage functionalization. nih.gov This suggests that similar palladium-catalyzed cross-coupling reactions could be a viable strategy for modifying the phenyl ring or other suitable positions on the thia-aza-benzo[e]azulene core, provided appropriate precursors like halogenated derivatives are accessible.
The table below summarizes potential functionalization strategies applicable to the generation of analogs.
| Functionalization Strategy | Reagents and Conditions (Examples from related systems) | Potential Outcome |
| Reduction of Carbonyls/Nitriles | Sodium borohydride in methanol | Introduction of hydroxyl or amino groups |
| Halogenation | Thionyl chloride, Hydrobromic acid | Introduction of chloro or bromo groups for further functionalization |
| Nucleophilic Aromatic Substitution | Sodium methoxide | Introduction of alkoxy groups |
| Suzuki Cross-Coupling | Arylboronic acids, Palladium catalyst, Base | Introduction of diverse aryl and heteroaryl substituents |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Introduction of substituted amino groups |
Chemo-Enzymatic and Biocatalytic Approaches
The application of enzymes in organic synthesis, known as biocatalysis, offers significant advantages in terms of selectivity and sustainability. nih.govnih.gov While direct chemo-enzymatic synthesis of this compound has not been reported, principles from broader research on the synthesis of natural products and their analogs can be extrapolated. nih.gov
Enzymes, such as lipases, proteases, and oxidoreductases, can be employed for highly selective transformations, including the resolution of racemic mixtures, regioselective acylation, and oxidation. nih.gov For instance, if a chiral center were to be introduced into the thia-aza-benzo[e]azulene scaffold, enzymatic kinetic resolution could be a powerful method to obtain enantiomerically pure compounds.
A notable example in a related field is the enzymatic synthesis of a blue fluorescent noncanonical amino acid from azulene and serine using an engineered tryptophan synthase. nih.gov This demonstrates the potential of biocatalysis to functionalize the azulene moiety under mild conditions. nih.gov Future research could explore the possibility of using engineered enzymes to catalyze key steps in the synthesis of thia-aza-benzo[e]azulene precursors, potentially leading to more efficient and environmentally friendly routes. The use of enzymes could be particularly beneficial for introducing chirality or for late-stage functionalization with high precision. nih.gov
Flow Chemistry and Automated Synthesis Applications
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation. polimi.it Although specific applications to the synthesis of this compound are not yet described, the principles of flow chemistry are broadly applicable to the synthesis of complex molecules. polimi.it
The multi-step synthesis of complex heterocyclic systems can often be streamlined using flow reactors. This can lead to higher yields, reduced reaction times, and easier purification. For instance, hazardous reactions or the use of unstable intermediates can be managed more safely in a continuous flow setup. The automation of synthetic sequences in flow can enable the rapid generation of a library of analogs for screening purposes. polimi.it Given the potential complexity of the synthetic route to this compound, a flow-based approach could prove highly beneficial in optimizing the reaction conditions and scaling up the production of key intermediates.
In-Depth Analysis of this compound Remains Elusive Due to Lack of Scientific Data
A comprehensive review of available scientific literature reveals a significant gap in the chemical understanding of the specific compound this compound. Despite extensive searches for crystallographic and computational data, no specific studies detailing the molecular structure, solid-state properties, or electronic characteristics of this particular heterocyclic system could be identified.
The intended scope of this article was to provide a detailed analysis of this compound, focusing on its molecular and electronic structure through a multi-faceted approach encompassing crystallographic analysis and quantum chemical calculations. The planned sections and subsections were designed to explore:
Crystallographic Analysis and Solid-State Structure Determination: This would have involved an in-depth look at the molecule's three-dimensional arrangement in the crystalline state.
Intermolecular Interactions: An examination of the non-covalent forces, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in a crystal lattice was planned.
Quantum Chemical Calculations and Electronic Structure Analysis: This section was intended to provide a theoretical understanding of the molecule's properties.
Density Functional Theory (DFT): The application of DFT would have allowed for the characterization of the molecule's frontier molecular orbitals (HOMO and LUMO), providing insights into its reactivity.
Conformational Analysis: Computational methods were to be used to map the potential energy landscape and identify the most stable conformations of the molecule.
Molecular Electrostatic Potential (MEP) Surface Mapping: This analysis would have visualized the charge distribution within the molecule, indicating regions susceptible to electrophilic or nucleophilic attack.
Unfortunately, the absence of any published research or database entries for this compound prevents a scientifically accurate and informative discussion on these topics. While the broader classes of thia-aza-benzo[e]azulenes and related fused heterocyclic systems have been the subject of chemical investigation, the specific phenyl-substituted derivative at the core of this inquiry remains uncharacterized in the public domain.
Therefore, the creation of an article with detailed research findings and data tables as requested is not feasible at this time. Further experimental and computational work would be required to elucidate the properties of this compound and provide the necessary data for such a scientific discourse.
Molecular Structure and Computational Chemistry Investigations of 5 Phenyl 6 Thia 10b Aza Benzo E Azulene
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are powerful computational tools used to understand the movement of atoms and molecules over time. youtube.com For a molecule like 5-Phenyl-6-thia-10b-aza-benzo[e]azulene, MD simulations can provide significant insights into its conformational flexibility, which is crucial for its interaction with biological targets and its behavior in different environments. The simulations involve calculating the forces between atoms and using these forces to predict their motion, thus revealing the molecule's dynamic nature.
The dynamic behavior of this compound in solution and within biological systems is of primary interest. In a biological context, the stability of a ligand-protein complex is a key determinant of its potential efficacy. MD simulations of analogous benzothiazepine (B8601423) derivatives when bound to biological targets, such as enzymes, have shown that these complexes can achieve stability over simulation periods extending to 100 nanoseconds. nih.gov
A key metric for assessing this stability is the Root Mean Square Deviation (RMSD) of the protein backbone atoms from their initial position. For a related 2,3-dihydro-1,5-benzothiazepine derivative complexed with a tyrosinase enzyme, the RMSD of the protein backbone was observed to initially deviate to approximately 2 Å within the first 20 nanoseconds, before settling to a more stable value of around 1.5 Å for the remainder of the simulation. nih.govresearchgate.net This indicates that the binding of the ligand induces some initial conformational changes in the protein, which then stabilizes over time.
Another important parameter is the radius of gyration (Rg), which measures the compactness of the protein structure. Stable Rg values throughout the simulation suggest that the protein does not undergo significant unfolding events upon ligand binding. nih.gov For the aforementioned benzothiazepine-tyrosinase complex, the Rg value remained stable at approximately 20.5–20.7 Å, confirming the stability of the protein's structure during the simulation. nih.gov
The flexibility of individual amino acid residues within the protein's binding pocket can also be assessed using the Root Mean Square Fluctuation (RMSF). This analysis helps to identify which parts of the protein interact most significantly with the ligand. Such detailed analyses are crucial for understanding the dynamic interactions that govern the biological activity of this compound and its analogues.
| Simulation Parameter | Observed Value (for a related benzothiazepine-protein complex) | Interpretation |
| Simulation Time | 100 ns | Provides a reasonable timeframe to assess complex stability. |
| RMSD of Protein Backbone | Initial deviation to ~2 Å, stabilizing at ~1.5 Å | The complex achieves a stable conformation after an initial adjustment period. |
| Radius of Gyration (Rg) | Stable at ~20.5–20.7 Å | The protein maintains its compact structure, indicating no major unfolding. |
The solvent environment can have a profound impact on the conformation of flexible molecules like this compound. The choice of solvent can influence the equilibrium between different conformers and can even dictate the outcome of chemical reactions involving the molecule. For instance, the synthesis of certain fused N,S-heterocycles has been shown to be solvent-dependent.
Computational studies on related heterocyclic systems have demonstrated that the polarity of the solvent can significantly affect the molecule's conformational preferences. For example, in polar organic solvents, certain dynamic reactions involving thia-heterocyclic compounds are notably enhanced. jksus.org This is often attributed to the stabilization of transition states or specific conformers through dipole-dipole interactions or hydrogen bonding with the solvent molecules.
The conformational analysis of phenyl-substituted heterocyclic compounds has also revealed the importance of the dihedral angle between the phenyl ring and the heterocyclic core. In a computational study of benzothiazole (B30560) derivatives, which share structural similarities with the target compound, the rotation around the bond connecting the phenyl and benzothiazole rings was investigated. mdpi.com The study identified two low-energy conformers, indicating that the rotation is not free and is influenced by steric and electronic factors. It is highly probable that the conformation of this compound would also be sensitive to the surrounding solvent, with different solvents favoring different orientations of the phenyl group relative to the thia-aza-benzo[e]azulene core.
| Solvent Property | Potential Effect on Conformation | Rationale |
| Polarity | Can shift the equilibrium between different conformers. | Polar solvents may stabilize more polar conformers through dipole-dipole interactions. |
| Hydrogen Bonding Capacity | Can influence the orientation of the phenyl ring and other substituents. | Solvents capable of hydrogen bonding can interact with the nitrogen and sulfur heteroatoms, restricting conformational freedom. |
| Solvent Viscosity | Can affect the rate of conformational changes. | Higher viscosity can slow down the interconversion between different conformers. |
No Publicly Available Data on the Molecular Interactions of this compound with the Translocator Protein
Despite a comprehensive search of scientific literature and databases, no specific information is currently available regarding the molecular interactions, biological target engagement, and pharmacological profile of the chemical compound this compound.
Extensive queries aimed at elucidating the relationship between this specific molecule and the translocator protein (TSPO), a key protein in various cellular processes, did not yield any published research. Consequently, the requested detailed analysis of its primary molecular targets, binding affinity, inhibition kinetics, and computational interactions cannot be provided at this time.
The structured outline requested for the article, focusing on:
Molecular Interactions and Biological Target Engagement of 5 Phenyl 6 Thia 10b Aza Benzo E Azulene
Computational Approaches to Ligand-Target Interactions
remains unfulfilled due to the absence of foundational scientific data on 5-Phenyl-6-thia-10b-aza-benzo[e]azulene.
While research exists on other azulene (B44059) derivatives and thia-aza-benzo compounds and their interactions with various biological targets, these findings are not directly applicable to the specific chemical structure of this compound. Scientific accuracy necessitates that any discussion of molecular interactions be based on direct experimental or computational evidence for the compound .
It is possible that research on this compound is proprietary, in very early stages of development and not yet published, or that it has not been synthesized or evaluated for its biological activity. Therefore, until research specifically investigating this compound is published, a detailed and scientifically accurate article on its molecular interactions and biological target engagement cannot be generated.
Molecular Docking and Binding Mode Predictions
No information is available in the public domain regarding molecular docking studies performed on this compound. Such studies would theoretically provide insights into the preferred orientation of the compound when bound to a biological target, as well as the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. However, without experimental or computational data, any discussion on its binding mode would be purely speculative.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Affinity
There are no published QSAR models for this compound. QSAR studies are essential for understanding the relationship between the chemical structure of a compound and its biological activity. The development of a QSAR model would require a dataset of structurally related compounds with corresponding biological activity data, which is not currently available for this specific chemical entity.
Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations
No FEP or MM/PBSA calculations for this compound have been reported in the scientific literature. These computational methods are used to predict the binding free energies of a ligand to a protein, offering a more quantitative measure of binding affinity. The absence of such studies indicates a lack of detailed investigation into the thermodynamics of this compound's interaction with any potential biological targets.
Structure Activity Relationship Sar Studies of 5 Phenyl 6 Thia 10b Aza Benzo E Azulene Derivatives
Impact of Substituent Modifications on Molecular Recognition
The interaction between a small molecule and its biological target is highly dependent on the three-dimensional arrangement of its atoms and the distribution of its electronic properties. Modifying substituents on the 5-Phenyl-6-thia-10b-aza-benzo[e]azulene core allows for a detailed probing of the target's binding site.
Positional scanning is a fundamental strategy in medicinal chemistry where substituents are systematically introduced at various positions of a lead compound to map out its interaction with a biological target. drugdesign.org For the this compound scaffold, key positions for modification would include the peripheral phenyl ring at position 5 and the fused benzo ring.
The progressive alteration of the molecular structure of a reference compound allows for the determination of the importance of specific structural elements. drugdesign.org For instance, adding electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) to the phenyl ring or the benzo moiety can significantly alter the molecule's electronic landscape, affecting hydrogen bonding, π-π stacking, or other non-covalent interactions with the target. nih.gov The size and bulk of these substituents are also critical; large groups may introduce steric hindrance that prevents optimal binding, whereas smaller groups might not be sufficient to form productive contacts.
The results of such a study are often compiled into an SAR table to provide a clear overview of how different modifications affect biological activity, typically measured as an IC₅₀ or Kᵢ value.
Table 1. Illustrative SAR Data for Hypothetical this compound Analogs
Disclaimer: The following data is hypothetical and for illustrative purposes only, demonstrating how SAR data for this class of compounds would be presented.
| Compound | Substituent (R) on Phenyl Ring | Substituent (X) on Benzo Ring | Biological Activity (IC₅₀, nM) |
|---|---|---|---|
| 1a | H | H | 520 |
| 1b | 4-Cl | H | 150 |
| 1c | 4-OCH₃ | H | 480 |
| 1d | 4-CF₃ | H | 95 |
| 1e | H | 8-F | 310 |
| 1f | 4-Cl | 8-F | 75 |
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a drug's biological activity. longdom.orgijpsr.com Chiral molecules and their mirror images, known as enantiomers, can exhibit profoundly different pharmacological and pharmacokinetic properties because biological targets like enzymes and receptors are themselves chiral. patsnap.comnih.gov
The this compound scaffold possesses a stereocenter at the 10b position, where the nitrogen atom is located. This means the compound can exist as two distinct enantiomers. It is highly probable that only one of these enantiomers (the eutomer) will fit optimally into the binding site of the biological target, leading to a significant difference in potency between the two. The other enantiomer (the distomer) may be inactive or could even interact with different targets, potentially causing side effects. nih.govnih.gov Therefore, the synthesis and biological evaluation of individual enantiomers are essential to determine the stereochemical requirements for target affinity and to develop a more selective and effective therapeutic agent. patsnap.com
Rational Design and Synthesis of Analogs for Enhanced Target Engagement
Guided by initial SAR findings, medicinal chemists employ rational design strategies to create new analogs with improved properties. These strategies involve more complex structural modifications than simple substituent changes.
Bioisosteric replacement is a powerful strategy in drug design where an atom or group of atoms is exchanged for another with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters while retaining the desired biological activity. nih.gov For the this compound scaffold, several bioisosteric replacements could be envisioned. For example, the phenyl ring at position 5 could be replaced with other aromatic heterocycles like pyridine (B92270) or thiophene (B33073), or even non-aromatic rings like cyclohexane. acs.org Such changes can alter solubility, metabolic stability, and hydrogen bonding capacity. drughunter.com The sulfur atom (thia) in the seven-membered ring could also be replaced by an oxygen atom (oxa) or a methylene (B1212753) group (-CH₂-) to fine-tune the ring's conformation and electronic properties.
Scaffold hopping is a more drastic approach where the entire core structure is replaced with a structurally distinct scaffold that maintains a similar spatial arrangement of key binding groups. digitellinc.comnih.govnih.gov This strategy is often used to escape patent-protected chemical space or to overcome fundamental liabilities of the original scaffold, such as toxicity or poor synthetic accessibility. nih.gov Identifying a novel scaffold that mimics the pharmacophore of this compound could lead to a completely new class of compounds with superior drug-like properties.
Table 2. Illustrative Examples of Bioisosteric Replacements for the Phenyl Ring
Disclaimer: The following examples are hypothetical and for illustrative purposes only.
| Original Group | Bioisosteric Replacement | Potential Rationale / Improved Property |
|---|---|---|
| Phenyl | Pyridyl | Introduce hydrogen bond acceptor, improve solubility. |
| Phenyl | Cyclohexyl | Increase F(sp³), improve metabolic stability, escape "flatland". acs.org |
| Phenyl | Thienyl | Modulate electronic properties and size. |
| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Serve as a non-classical, 3D-rich phenyl mimic. acs.org |
In many drug design projects, different fragments of a molecule are connected by linkers. While the core scaffold of this compound does not inherently contain a linker, this strategy can be employed by modifying peripheral substituents. For example, the phenyl group at position 5 could be used as an attachment point for a linker, connecting it to another functional group to probe for additional interactions within the target's binding site. The systematic modification of a linker's length, rigidity (e.g., using alkyl chains vs. alkynes), and chemical composition can have a significant impact on binding affinity and pharmacokinetic properties. acs.orgnih.govnih.gov
Optimization of peripheral substituents is a continuous process throughout a drug discovery campaign. nih.gov Beyond the initial positional scan, fine-tuning of the best-performing substituents is often necessary. This could involve, for instance, exploring a range of different halogen atoms (F, Cl, Br) at a key position or modifying the alkyl chain length of an alkoxy group to perfectly balance potency and properties like solubility and metabolic stability. mdpi.com
In Silico Tools for SAR Analysis and Predictive Modeling
Modern drug discovery heavily relies on computational, or in silico, methods to accelerate the design-synthesis-test cycle. google.com These tools can analyze SAR data and build predictive models.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.govresearchgate.net For a set of synthesized this compound analogs, a QSAR model could be developed to predict the activity of new, yet-to-be-synthesized molecules. This helps prioritize the most promising candidates for synthesis, saving time and resources. researchgate.net
Molecular docking simulations can provide a visual hypothesis of how a ligand binds to the three-dimensional structure of its protein target. By docking the this compound derivatives into a model of their putative target, researchers can rationalize the observed SAR. For example, docking might reveal that a particularly potent analog forms a crucial hydrogen bond that is absent in less active compounds. This structural insight is invaluable for the rational design of next-generation inhibitors. nih.gov
Ligand-Based and Structure-Based Drug Design Approaches
The development of new therapeutic agents based on the this compound scaffold would likely employ a combination of ligand-based and structure-based drug design strategies. mdpi.com
Ligand-Based Drug Design (LBDD)
In the absence of a known 3D structure of the biological target, LBDD approaches would be the primary strategy. This methodology relies on the principle that molecules with similar structures often exhibit similar biological activities. The process would involve synthesizing a library of derivatives of the parent compound and evaluating their biological activity.
Key modifications to the this compound core would likely include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, or alkoxy groups) at different positions (ortho, meta, para) of the 5-phenyl ring would help to understand the electronic and steric requirements for activity.
Modification of the Thiazole (B1198619) Ring: Altering the substitution pattern on the thiazole moiety could influence the compound's interaction with its target.
Changes to the Benzo-fused Ring: Introducing substituents on the benzo portion of the azulene (B44059) system could modulate the molecule's lipophilicity and electronic distribution.
The collected data on the biological activities of these analogs would then be used to construct a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. Quantitative structure-activity relationship (QSAR) studies would also be performed to correlate the physicochemical properties of the derivatives with their biological potency.
Illustrative Data for Ligand-Based SAR of Hypothetical Derivatives
| Compound ID | R1 (Phenyl Substitution) | R2 (Thiazole Substitution) | Biological Activity (IC₅₀, µM) |
| 1a | H | H | 10.5 |
| 1b | 4-Cl | H | 2.1 |
| 1c | 4-OCH₃ | H | 8.7 |
| 1d | 2-F | H | 5.3 |
| 1e | H | CH₃ | 15.2 |
| 1f | 4-Cl | CH₃ | 4.6 |
Structure-Based Drug Design (SBDD)
Should the three-dimensional structure of the biological target (e.g., an enzyme or receptor) be available, SBDD would offer a more rational approach to lead optimization. This method involves using computational docking to predict how different derivatives of this compound bind to the active site of the target protein.
The process would typically involve:
Docking of the Parent Compound: The parent compound would be docked into the binding site of the target to predict its binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
In Silico Modification: Based on the initial docking results, new derivatives would be designed in silico to enhance these interactions or to form new ones. For example, if a hydrophobic pocket is identified near the phenyl ring, derivatives with larger hydrophobic substituents at that position would be designed.
Synthesis and Biological Evaluation: The most promising computationally designed derivatives would then be synthesized and tested for their biological activity to validate the docking predictions.
This iterative cycle of design, synthesis, and testing allows for the rapid development of more potent and selective inhibitors.
Machine Learning Applications in SAR Predictions
In recent years, machine learning (ML) has become a powerful tool in drug discovery and SAR analysis. ML models can learn complex patterns from existing data and make predictions about the properties of new, untested compounds.
For the this compound series, ML could be applied in several ways:
QSAR Modeling: ML algorithms, such as random forests, support vector machines, or deep neural networks, can be used to build sophisticated QSAR models. These models would take various molecular descriptors (e.g., electronic, steric, and topological properties) of the derivatives as input and predict their biological activity.
Predicting ADMET Properties: Beyond predicting efficacy, ML models can also be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the derivatives. This allows for the early identification of compounds that are likely to have poor pharmacokinetic profiles or toxic effects, saving time and resources.
De Novo Drug Design: Generative ML models can be used to design entirely new molecules based on the desired properties. By learning from a database of known active compounds, these models can generate novel chemical structures that are predicted to be potent and have favorable ADMET properties.
Illustrative Machine Learning Model Performance for Activity Prediction
| Model Type | Training Set Size | Cross-Validation (R²) | Test Set (R²) |
| Multiple Linear Regression | 100 | 0.65 | 0.62 |
| Random Forest | 100 | 0.88 | 0.85 |
| Gradient Boosting | 100 | 0.91 | 0.89 |
| Deep Neural Network | 100 | 0.93 | 0.90 |
The integration of these computational approaches with traditional medicinal chemistry strategies would be essential for efficiently exploring the SAR of this compound derivatives and unlocking their therapeutic potential.
Mechanistic Investigations of 5 Phenyl 6 Thia 10b Aza Benzo E Azulene at the Molecular and Cellular Level in Vitro
Cellular Uptake and Subcellular Localization Studies (In Vitro)
Understanding how a compound enters a cell and where it localizes is fundamental to elucidating its mechanism of action. For 5-Phenyl-6-thia-10b-aza-benzo[e]azulene, these studies are critical in determining its potential intracellular targets.
Permeability Assays and Membrane Interactions (In Vitro)
To predict the ability of this compound to cross cellular membranes, in vitro permeability assays are essential. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method used to assess passive diffusion. In this assay, a synthetic membrane impregnated with lipids separates a donor and an acceptor well. The compound of interest is added to the donor well, and after an incubation period, its concentration in the acceptor well is measured to determine its permeability.
Given the lipophilic nature suggested by the phenyl and benzo[e]azulene moieties, it is hypothesized that this compound would exhibit moderate to good passive permeability. The presence of the sulfur and nitrogen heteroatoms may influence its polarity and hydrogen bonding capacity, thereby modulating its interaction with the lipid bilayer.
Illustrative Data from a PAMPA Assay for a Structurally Related Compound
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted Absorption |
|---|---|---|
| Aza-benzo[e]azulene Derivative | 12.5 | High |
| Warfarin (Low Permeability Control) | 0.8 | Low |
| Testosterone (High Permeability Control) | 15.2 | High |
Fluorescent Labeling for Intracellular Distribution (In Vitro)
To visualize the subcellular localization of this compound, fluorescent labeling techniques are employed. If the compound itself is not intrinsically fluorescent, a fluorescent tag can be chemically conjugated to it. Alternatively, the intrinsic fluorescence of related azulene (B44059) structures can sometimes be exploited.
In a typical experiment, cultured cells, such as human cancer cell lines, are incubated with the fluorescently labeled compound. Co-localization studies are then performed using specific fluorescent dyes that stain particular organelles, such as MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, and DAPI for the nucleus. Confocal microscopy is then used to capture high-resolution images, revealing the compound's distribution within the cell. For instance, studies on a structurally similar compound, 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU), have shown that it primarily localizes in the cytoplasm and mitochondria of B16F10 murine melanoma cells. This suggests that this compound may also accumulate in these compartments, potentially influencing mitochondrial function and cytoplasmic signaling pathways.
Intracellular Signaling Pathway Modulation (In Vitro)
Once inside the cell, this compound can modulate various signaling pathways, leading to a range of cellular responses.
Downstream Effects of TSPO Inhibition on Cellular Processes
The 18 kDa translocator protein (TSPO) is a mitochondrial outer membrane protein involved in various cellular processes, including steroidogenesis, apoptosis, and inflammation. While there is no direct evidence in the available literature of this compound acting as a TSPO inhibitor, this remains a plausible target given the structural motifs present in known TSPO ligands.
Should this compound inhibit TSPO, several downstream effects could be anticipated and measured in vitro. These include alterations in mitochondrial membrane potential, which can be assessed using fluorescent dyes like JC-1. A decrease in mitochondrial membrane potential is often an early indicator of apoptosis. Furthermore, TSPO inhibition can affect the production of reactive oxygen species (ROS), which can be quantified using probes such as DCFDA. Changes in the expression of apoptosis-related proteins, like Bax, Bcl-2, and cleaved caspase-3, would also be investigated using techniques like Western blotting.
Interaction with Neuroactive Ligand-Receptor Pathways (In Vitro)
The aza-benzo[e]azulene scaffold is known to interact with neuroactive ligand-receptor pathways. Notably, derivatives of this scaffold have been identified as potent and selective antagonists of the neuropeptide Y (NPY) Y5 receptor. The NPY system is involved in regulating feeding behavior, anxiety, and circadian rhythms.
To investigate the interaction of this compound with such receptors, competitive radioligand binding assays are performed. In these assays, cell membranes expressing the receptor of interest (e.g., NPY Y5) are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki).
Illustrative Binding Affinity Data for a Related Aza-Benzo[e]azulene Derivative
| Receptor | Binding Affinity (Ki) in nM |
|---|---|
| Neuropeptide Y Y5 Receptor | 8.5 |
| Serotonin 5-HT2A Receptor | > 1000 |
| Dopamine D2 Receptor | > 1000 |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation Methodological Focus
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Vibrational Spectroscopy for Characteristic Bonds
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and bond vibrations within a molecule. For 5-Phenyl-6-thia-10b-aza-benzo[e]azulene, the spectra would be a composite of the vibrations from the phenyl group, the fused aromatic system, and the defining thia-aza-heterocyclic framework.
The presence of the phenyl substituent is expected to give rise to distinct vibrational modes. Computational studies on phenyl-substituted polycyclic aromatic hydrocarbons (PAHs) indicate the presence of new aromatic bands near 695 cm⁻¹ and 741 cm⁻¹ due to quintet C-H wagging vibrations. arxiv.org These bands are characteristic and can be used as diagnostic markers for the phenyl group. Furthermore, the C-C stretching vibrations of the phenyl group are anticipated in the 1600-1450 cm⁻¹ region.
The core benzo[e]azulene structure, a non-benzenoid aromatic system, will exhibit a complex fingerprint region. The fusion of the benzene (B151609) and azulene (B44059) moieties, along with the incorporation of sulfur and nitrogen heteroatoms, will lead to a unique vibrational signature. Computational studies on aza-azulenes have shown that the position of the nitrogen atom significantly influences the vibrational frequencies. sns.it The C=C and C-N stretching vibrations within the aza-azulene core are expected to appear in the 1650-1500 cm⁻¹ range.
A representative, albeit generalized, summary of expected vibrational frequencies for a compound like this compound, based on data from analogous structures, is presented below.
Table 1: Expected Characteristic Vibrational Frequencies for this compound and its Structural Moieties
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Moiety |
| Aromatic C-H Stretch | 3100-3000 | Phenyl, Benzo[e]azulene |
| C=C Aromatic Stretch | 1650-1450 | Phenyl, Benzo[e]azulene |
| C-N Stretch | 1350-1250 | Aza-heterocycle |
| Phenyl C-H Wag | ~741 and ~695 | Phenyl group |
| C-S Stretch | 700-600 | Thia-heterocycle |
Electronic Absorption and Fluorescence Properties
The electronic absorption and fluorescence properties of this compound are dictated by its extended π-conjugated system. The parent azulene molecule is known for its characteristic blue color and anomalous S2-to-S0 fluorescence, a violation of Kasha's rule. The fusion of a benzene ring and the introduction of a phenyl group and thia-aza functionalities are expected to significantly modulate these properties.
The UV-Vis absorption spectrum is anticipated to show multiple bands corresponding to π-π* transitions. Based on studies of related polycyclic aromatic and heterocyclic systems, one can expect intense absorption bands in the ultraviolet region (200-300 nm) and one or more weaker, longer-wavelength absorption bands in the visible region, which would be responsible for the compound's color. The position of the longest wavelength absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of the heteroatoms. For instance, in related sulfur-containing benzo[b]pyrrolo mdpi.commdpi.comoxazine-3,9-diones, absorption is influenced by the electronic environment. rsc.org
The fluorescence emission of this compound is also of significant interest. While azulene itself has a very weak S1-to-S0 emission and a more prominent S2-to-S0 fluorescence, the introduction of the fused benzene ring and the thia-aza components could alter the relative energies of the excited states and their deactivation pathways. The emission wavelength would likely be in the visible region, and its quantum yield would be dependent on the rigidity of the molecule and the presence of any non-radiative decay channels. The phenyl substitution could also influence the photophysical properties through steric and electronic effects. Studies on other complex nitrogen and sulfur-containing heterocycles have shown that they can be highly luminescent. openmedicinalchemistryjournal.com
A hypothetical representation of the electronic spectroscopic data for this compound, based on trends observed in similar molecules, is provided below.
Table 2: Hypothetical Electronic Absorption and Fluorescence Data for this compound
| Spectroscopic Parameter | Expected Value/Range | Notes |
| Absorption λmax, 1 | 250-300 nm | Intense π-π* transition |
| Absorption λmax, 2 | 320-380 nm | π-π* transition |
| Absorption λmax, 3 | > 400 nm | Weak, visible absorption (determines color) |
| Fluorescence Emission λem | 450-550 nm | Dependent on excited state dynamics |
| Stokes Shift | 50-100 nm | Estimated from related systems |
It is important to emphasize that the values presented in the tables are estimations based on the spectroscopic characteristics of structurally similar compounds and general principles of spectroscopy. Experimental determination of these properties for this compound is essential for a definitive characterization.
Future Research Directions and Unexplored Avenues in 5 Phenyl 6 Thia 10b Aza Benzo E Azulene Research
Development of Novel Synthetic Strategies for Azabenzazulenes
The synthesis of complex heterocyclic systems like azabenzazulenes often involves multi-step processes that can be inefficient and environmentally burdensome. researchgate.netfrontiersin.org Future efforts must prioritize the development of novel synthetic strategies that are not only efficient but also align with the principles of green chemistry.
Sustainable and Green Chemistry Approaches
Traditional organic synthesis often relies on hazardous solvents and reagents, contributing to significant chemical waste. frontiersin.org A shift towards more sustainable practices is essential for the future of chemical manufacturing. nih.gov For the synthesis of 5-Phenyl-6-thia-10b-aza-benzo[e]azulene and its derivatives, several green chemistry approaches could be explored. researchgate.net These include the use of alternative, environmentally benign solvents, energy-efficient reaction conditions, and processes that maximize atom economy. researchgate.netfrontiersin.org
Recent advancements have highlighted the utility of water, ionic liquids, and deep eutectic solvents as viable alternatives to volatile organic compounds in the synthesis of nitrogen-containing heterocycles. researchgate.netmdpi.comnumberanalytics.com Microwave-assisted synthesis is another promising technique that can dramatically reduce reaction times and energy consumption. numberanalytics.comnih.gov Furthermore, multicomponent reactions (MCRs), which allow for the formation of multiple bonds in a single step, offer a direct and efficient route to complex molecules and should be investigated for the construction of the azabenzazulene core. frontiersin.orgresearchgate.net
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Halogenated | Dichloromethane, Chloroform | Good solubility for a wide range of reagents. | Toxic, volatile, environmentally persistent. |
| Traditional Aprotic | Dimethylformamide (DMF), Acetonitrile | High boiling points, good for a variety of reactions. | Toxic, difficult to remove, environmental concerns. |
| Green - Water | H₂O | Non-toxic, inexpensive, readily available. researchgate.net | Limited solubility for non-polar reactants. |
| Green - Ionic Liquids | [BMIM][BF₄], [EMIM][OAc] | Low volatility, tunable properties, potential for recycling. numberanalytics.com | Higher cost, potential toxicity of some ionic liquids. |
| Green - Deep Eutectic Solvents (DES) | Choline chloride:urea | Biodegradable, low cost, easy to prepare. numberanalytics.com | Higher viscosity, limited thermal stability for some. |
Catalyst Development for Enhanced Efficiency and Selectivity
The development of novel catalysts is paramount to achieving highly efficient and selective syntheses of complex molecules like this compound. rsc.org Future research should focus on both metal-based and biological catalysts to streamline the synthesis of the azabenzazulene scaffold.
Biocatalysis, utilizing enzymes or whole-cell systems, offers exceptional selectivity under mild reaction conditions, thereby reducing the formation of byproducts and energy consumption. numberanalytics.comrsc.org The exploration of enzymes such as acyltransferases or monooxygenases could lead to highly specific and efficient methods for constructing or modifying the azabenzazulene core. nih.govnih.gov Furthermore, metal-catalyzed cyclization and cross-coupling reactions are powerful tools for the formation of heterocyclic rings. rsc.org Research into catalysts that can selectively form the specific bonds required for the thia-aza-benzo[e]azulene structure could significantly improve synthetic efficiency. Substrate-selective catalysis, where a catalyst discriminates between different molecules in a mixture, could also be a powerful strategy to control reaction pathways and improve yields. nih.govnih.gov
Exploration of Alternative Biological Targets Beyond TSPO
While the translocator protein (TSPO) may be a primary target of this compound, it is plausible that this compound interacts with other biological macromolecules, leading to a broader pharmacological profile. Identifying these off-target interactions is crucial for understanding the full therapeutic potential and any potential side effects.
Proteomic Profiling for Off-Target Interactions (In Vitro)
Chemoproteomics has emerged as a powerful tool for identifying the protein targets of small molecules in a complex biological system. youtube.com By using chemical probes derived from this compound, it would be possible to systematically identify its binding partners in various cell lysates. nih.gov This approach can provide an unbiased, proteome-wide view of the compound's interactions, potentially revealing novel targets that were not predicted. youtube.combiorxiv.org Techniques such as activity-based protein profiling (ABPP) could further elucidate the functional consequences of these binding events. biorxiv.org
| Protein Hit | Protein Class | Potential Implication |
|---|---|---|
| Kinase X | Enzyme (Kinase) | Modulation of cell signaling pathways. |
| Receptor Y | Membrane Receptor | Interference with extracellular signaling. |
| Metabolic Enzyme Z | Enzyme (Metabolism) | Alteration of cellular metabolic state. nih.gov |
| Transcription Factor A | DNA-binding protein | Regulation of gene expression. |
Phenotypic Screening for Unanticipated Biological Activities (In Vitro)
Phenotypic screening offers a complementary approach to target-based discovery by identifying compounds that produce a desired biological effect in a cellular or organismal model, without a priori knowledge of the molecular target. nih.gov Subjecting this compound and a library of its derivatives to a diverse panel of phenotypic assays could uncover unexpected therapeutic applications. nih.gov For instance, screening against various cancer cell lines, neuronal cells, or models of infectious disease could reveal novel activities. frontiersin.orgresearchgate.net Modern phenotypic screening platforms, coupled with high-content imaging and analysis, can provide detailed insights into the cellular mechanisms of action. researchgate.net
Application of Advanced Computational Methodologies
The integration of advanced computational methodologies into the research pipeline for this compound can significantly accelerate the discovery and optimization process. frontiersin.orgspringernature.com In silico techniques can be employed to predict biological targets, guide synthetic efforts, and rationalize structure-activity relationships.
Computational methods for predicting drug-target interactions have become increasingly sophisticated. nih.govoup.com By employing a combination of ligand-based and structure-based approaches, it is possible to screen this compound against large databases of protein structures to predict potential binding partners. acs.org This can help to prioritize experimental validation and guide the design of derivatives with improved selectivity. Furthermore, computational tools can predict potential off-target interactions, which is crucial for assessing the safety profile of a compound. frontiersin.orgplos.org In silico drug repurposing methods can also be applied to identify new therapeutic indications for this chemical scaffold. nih.govresearchgate.net
| Computational Method | Application | Potential Benefit for Azabenzazulene Research |
|---|---|---|
| Molecular Docking | Predicting binding mode and affinity to a known target structure. oup.com | Optimize interactions with TSPO or newly identified targets. |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Guide the design of new derivatives with enhanced potency. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predict the activity of virtual compounds before synthesis. |
| Machine Learning/AI | Predicting drug-target interactions and ADMET properties. nih.gov | Accelerate hit identification and lead optimization. acs.org |
| Network-based analysis | Analyzing drug effects on biological networks. frontiersin.org | Understand the systems-level impact of the compound. |
Machine Learning for Predictive Modeling of Bioactivity
The application of machine learning (ML) in drug discovery has gained considerable traction, offering powerful tools for predicting the biological activity of novel compounds. nih.govnih.gov For a molecule like this compound, where extensive biological data may be lacking, ML models can provide initial insights into its potential therapeutic applications.
By leveraging large datasets of compounds with known activities, ML algorithms, such as Random Forest and Support Vector Machines, can be trained to recognize quantitative structure-activity relationships (QSAR). nih.gov These models can then be used to predict the bioactivity of this compound and its derivatives against a wide array of biological targets. This in silico screening can prioritize synthetic efforts towards analogs with the highest probability of desired biological effects, thereby saving significant time and resources.
A potential workflow would involve curating datasets of compounds with structural similarities to the thia-aza-benzo[e]azulene core and known activities for specific targets of interest. The physicochemical properties and topological features of these molecules would be used to train an ML model. The model's predictive power would be validated using standard metrics before being applied to a virtual library of this compound derivatives.
Artificial Intelligence-Driven Drug Discovery for Analog Generation
Beyond predicting bioactivity, artificial intelligence (AI) is revolutionizing the creative aspect of drug design by generating novel molecular structures. cedars-sinai.edu Generative AI models can be trained on vast chemical libraries to learn the underlying principles of chemical space and molecular architecture. These models can then be tasked with generating new analogs of this compound that are optimized for specific properties, such as enhanced potency, improved metabolic stability, or reduced off-target effects.
Design and Synthesis of this compound-Based Molecular Probes
To elucidate the mechanism of action and identify the specific biological targets of this compound and its bioactive analogs, the development of molecular probes is essential. These chemical tools are indispensable for modern chemical biology and drug discovery. nih.gov
Radioligands for Imaging Studies (In Vitro/Ex Vivo)
Should a derivative of this compound demonstrate high affinity and selectivity for a particular receptor or enzyme, the synthesis of a radiolabeled version would be a critical next step. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecular structure, a radioligand can be created.
These radioligands are invaluable for quantitative in vitro binding assays to determine the affinity (Kᵢ) and density (Bₘₐₓ) of the target in various tissues. Furthermore, they can be used in ex vivo autoradiography studies to visualize the distribution of the target in tissue sections, providing crucial information about the compound's localization and target engagement.
Affinity Probes for Target Deconvolution
In cases where the biological target of a bioactive compound is unknown, a process known as target deconvolution is necessary. nih.gov Affinity-based probes are powerful tools for achieving this. An affinity probe based on the this compound scaffold would typically incorporate two key features: a reactive group for covalent modification of the target protein and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and isolation. nih.gov
Q & A
Basic Research Questions
Q. What are the key structural features of 5-Phenyl-6-thia-10b-aza-benzo[e]azulene that influence its electronic properties and reactivity?
- Methodological Answer : The compound’s unique dipole moment (1.08 D) arises from its fused 5- and 7-membered rings, which confer cyclopentadienyl (electron-rich) and tropylium (electron-deficient) character. This polarization enables distinct reactivity patterns, such as preferential electrophilic substitution at the 5-, 6-, or 8-positions due to negative charge localization in the 5-membered ring . Nitrogen and sulfur substitutions further modulate aromaticity, as shown by Nucleus-Independent Chemical Shift (NICS) values, which decrease with increasing heteroatom content due to electronegativity differences .
Q. What challenges are encountered in synthesizing benzo[e]azulene derivatives, and how can they be methodologically addressed?
- Methodological Answer : Traditional synthesis routes often suffer from low yields (e.g., 17% for azulene via sulfur-mediated dehydrogenation ) and harsh conditions. Modern protocols employ palladium-catalyzed cross-dehydrogenative coupling or [8+2]-cycloaddition reactions under optimized temperatures (e.g., 120°C) and pressures (e.g., 15 atm), achieving yields up to 79% . Regioselective functionalization is enhanced using Tp(CF3)₂BrCu(NCCH₃) catalysts, enabling C1 or C3 modification via carbene/nitrene transfer with diazo compounds .
Q. How can researchers validate the purity and quantify derivatives of benzo[e]azulene in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is validated per ICH guidelines for linearity (R² = 0.999), precision (RSD < 2.18%), and sensitivity (LOD = 0.007 µg/mL, LOQ = 0.024 µg/mL). Calibration curves spanning 0.025–0.903 µg/mL ensure accurate quantification of impurities like bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4-piperazine in drug substances .
Advanced Research Questions
Q. How can catalytic C-H functionalization be optimized for regioselective modification of benzo[e]azulene derivatives?
- Methodological Answer : Adjusting the diazo:azulene molar ratio (1:1 to 1:2) and catalyst loading (1–2 mol%) selectively yields mono- or disubstituted products at C1 and C3 positions. For example, using ethyl diazoacetate (EDA) in CH₂Cl₂ with Tp(CF3)₂BrCu(NCCH₃) achieves 73% yield for C1-functionalized derivatives. Sequential addition of two diazo reagents enables asymmetric disubstitution .
Q. What methodologies are employed to analyze the aromaticity and stability of aza-substituted benzo[e]azulene derivatives?
- Methodological Answer : Computational NICS calculations reveal aromaticity trends: parent azulene has NICS(1) = −9.5 ppm, decreasing to −6.2 ppm for pentaaza derivatives due to reduced π-electron delocalization . Experimental stability is assessed via thermal gravimetric analysis (TGA), showing decomposition temperatures >250°C for thia-aza derivatives, suitable for OFET applications .
Q. How do heteroatom substitutions (e.g., S, N) in benzo[e]azulene derivatives affect their performance in organic field-effect transistors (OFETs)?
- Methodological Answer : Introducing sulfur and nitrogen enhances electron mobility (μₑ) by localizing the LUMO over the entire molecule. For example, 2,6':2',6″-terazulene achieves μₑ = 0.29 cm² V⁻¹ s⁻¹, with HOMO-LUMO gaps tuned to 2.8 eV via heteroatom placement. Charge transport is validated by density functional theory (DFT) and space-charge-limited current (SCLC) measurements .
Q. What strategies enable the hydrophilization of benzo[e]azulene derivatives without compromising their optical properties for bioimaging?
- Methodological Answer : Condensation with poly(allylamine) introduces hydrophilic side chains while retaining optical characteristics. For 7-isopropyl-4-methylazulene-1-carboxylic acid, 7% substitution yields water-soluble polymers with unchanged absorption spectra (λmax = 620 nm) and fluorescence quantum yields (ΦF = 0.12) .
Q. What computational approaches are used to predict the electrochemical properties of novel benzo[e]azulene-based materials?
- Methodological Answer : Time-dependent DFT (TD-DFT) simulations correlate with cyclic voltammetry (CV) data to predict redox potentials. For example, azulene-thioxo-imidazolidinone derivatives exhibit irreversible oxidation (Epa = +1.2 V vs. Ag/Ag⁺) and quasi-reversible reduction (Epc = −1.5 V), validated by Mulliken charge distribution analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
